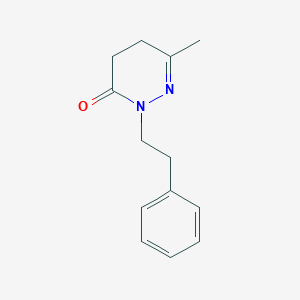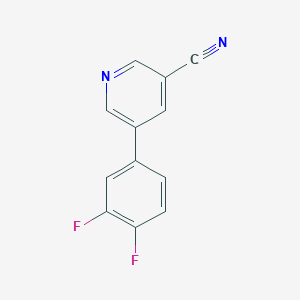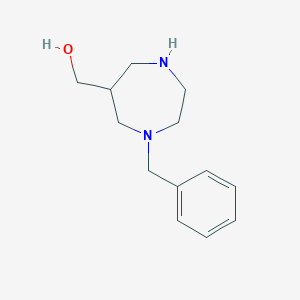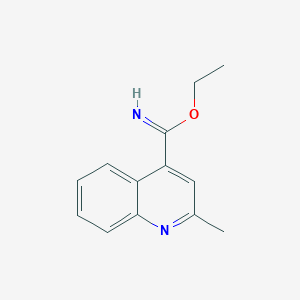![molecular formula C13H10O3 B11888775 3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)
3-Ethyl-9H-furo[3,4-b]chromen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-9H-furo[3,4-b]chromen-9-one is a heterocyclic compound that belongs to the class of furochromenones. This compound is characterized by a fused ring system consisting of a furan ring and a chromenone moiety. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-9H-furo[3,4-b]chromen-9-one can be achieved through a sequential Michael addition and intramolecular dehydration strategy. The Michael addition of tetronic acid to 2-((E)-2-nitrovinyl)phenols is catalyzed by a bifunctional squaramide derived from L-tert-leucine. This is followed by intramolecular dehydration promoted by concentrated sulfuric acid, resulting in the formation of the desired furochromenone scaffold .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-9H-furo[3,4-b]chromen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromenone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-9H-furo[3,4-b]chromen-9-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-9H-furo[3,4-b]chromen-9-one
- 3-Propyl-9H-furo[3,4-b]chromen-9-one
- 3-Butyl-9H-furo[3,4-b]chromen-9-one
Uniqueness
3-Ethyl-9H-furo[3,4-b]chromen-9-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, potentially enhancing its interactions with biological targets.
Propiedades
Fórmula molecular |
C13H10O3 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
3-ethylfuro[3,4-b]chromen-9-one |
InChI |
InChI=1S/C13H10O3/c1-2-10-13-9(7-15-10)12(14)8-5-3-4-6-11(8)16-13/h3-7H,2H2,1H3 |
Clave InChI |
UGFMJRVOFLHYCH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CO1)C(=O)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


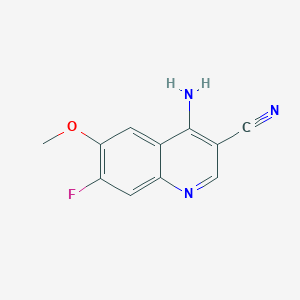

![2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol](/img/structure/B11888709.png)
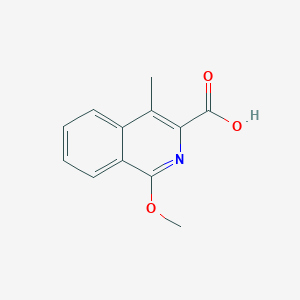
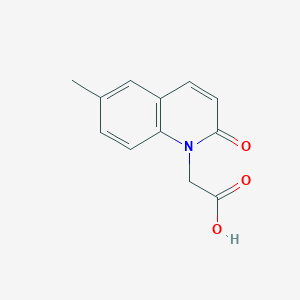


![2-chloro-5H-chromeno[4,3-d]pyrimidine](/img/structure/B11888743.png)
